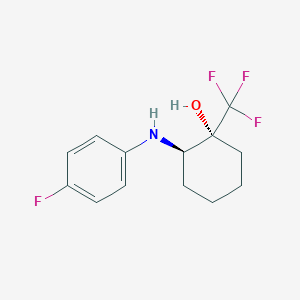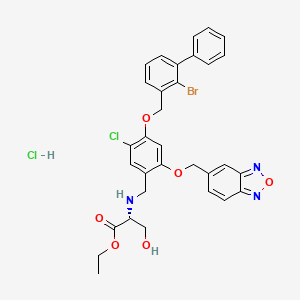![molecular formula C14H9Cl3 B11934507 1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDM2 is a selective, high-affinity antagonist of the aryl hydrocarbon receptor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PDM2 is synthesized through a high-throughput screening method. The synthesis involves replacing the hydroxyl group of resveratrol with a chloride group, which significantly increases the affinity for the aryl hydrocarbon receptor while abolishing binding to the estrogen receptor .
Industrial Production Methods
The industrial production of PDM2 involves the use of advanced organic synthesis techniques. The compound is typically produced in solid form and can be stored at -20°C for up to three years .
Analyse Des Réactions Chimiques
Types of Reactions
PDM2 undergoes various types of chemical reactions, including:
Oxidation: PDM2 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The replacement of functional groups in PDM2 is a common reaction, particularly the substitution of the hydroxyl group with a chloride group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Chlorinating agents like thionyl chloride are employed for the substitution reactions
Major Products
The major products formed from these reactions include various derivatives of PDM2, which have different affinities for the aryl hydrocarbon receptor and other molecular targets .
Applications De Recherche Scientifique
PDM2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating biological pathways involving the aryl hydrocarbon receptor.
Medicine: Explored for potential therapeutic applications in treating diseases related to the aryl hydrocarbon receptor.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
PDM2 exerts its effects by selectively binding to the aryl hydrocarbon receptor, thereby inhibiting its activity. This interaction prevents the receptor from activating downstream signaling pathways, which can modulate various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: A natural compound with a hydroxyl group that binds to both the aryl hydrocarbon receptor and the estrogen receptor.
Indole-3-carbinol: Another aryl hydrocarbon receptor agonist with different binding affinities and biological effects
Uniqueness of PDM2
PDM2 is unique due to its high selectivity and affinity for the aryl hydrocarbon receptor, combined with its lack of affinity for the estrogen receptor. This makes it a valuable tool for studying the specific effects of aryl hydrocarbon receptor antagonism without the confounding effects of estrogen receptor binding .
Propriétés
Formule moléculaire |
C14H9Cl3 |
|---|---|
Poids moléculaire |
283.6 g/mol |
Nom IUPAC |
1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1- |
Clé InChI |
JMYNPQVCVQVODQ-UPHRSURJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)
![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)




![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)
